![molecular formula C17H13ClN4 B2849521 5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine CAS No. 339279-59-3](/img/structure/B2849521.png)
5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine
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Overview
Description
“5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine” is a chemical compound with the molecular formula C17H13ClN4 . It is part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of “5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine” is 308.76 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the search results.Scientific Research Applications
Synthesis of Metal Complexes
This compound can be utilized to create metal complexes, which are crucial in various fields such as catalysis, material science, and medicine. The azo group within the compound can act as a ligand, coordinating with metal ions to form complexes with unique properties .
Biological Evaluation
Transition metal complexes derived from azo compounds similar to 5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine have been studied for their biological activities. These activities include antimicrobial, antifungal, and anticancer properties, making them valuable in pharmaceutical research .
Antiviral Research
Heterocyclic compounds like 5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine have potential applications in antiviral research. They can be designed to target specific viral proteins or replication mechanisms, contributing to the development of new antiviral drugs .
Spectroscopic Studies
The compound’s structure allows for various spectroscopic studies, which are essential in understanding its electronic transitions and molecular behavior. These studies can provide insights into the compound’s potential applications in sensing and detection technologies .
Future Directions
The future directions for “5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine” could involve further exploration of its potential biological activities, given the interest in similar compounds for their diverse biological activities . More research could also be done to elucidate its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
(2-chlorophenyl)-(2-methyl-4-phenylpyrimidin-5-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-12-19-11-16(17(20-12)13-7-3-2-4-8-13)22-21-15-10-6-5-9-14(15)18/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSGWIAVDUSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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